molecular formula C5H5BrS2 B3384897 Thiophene, 3-bromo-4-(methylthio)- CAS No. 58414-59-8

Thiophene, 3-bromo-4-(methylthio)-

Cat. No. B3384897
CAS RN: 58414-59-8
M. Wt: 209.1 g/mol
InChI Key: PHAJZWXEVBDUOL-UHFFFAOYSA-N
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Description

“Thiophene, 3-bromo-4-(methylthio)-” is a type of thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular formula of “Thiophene, 3-bromo-4-(methylthio)-” is C5H5BrS2 . The molecular weight is 209.13 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Thiophene derivatives have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . They have been widely used in the development of donor and acceptor materials in organic solar cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Thiophene, 3-bromo-4-(methylthio)-” include a molecular weight of 177.06 . It is a colorless liquid .

Mechanism of Action

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Safety and Hazards

This compound causes skin irritation and serious eye irritation. It is harmful if swallowed or inhaled and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Thiophene derivatives find large application in material science and in coordination chemistry . They are also used as intermediates in organic synthesis . The future research directions could focus on the development of new synthesis methods and the exploration of their applications in various fields .

properties

IUPAC Name

3-bromo-4-methylsulfanylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS2/c1-7-5-3-8-2-4(5)6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAJZWXEVBDUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566627
Record name 3-Bromo-4-(methylsulfanyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 3-bromo-4-(methylthio)-

CAS RN

58414-59-8
Record name 3-Bromo-4-(methylsulfanyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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